(r)-Acetylamino-cyclohexyl-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

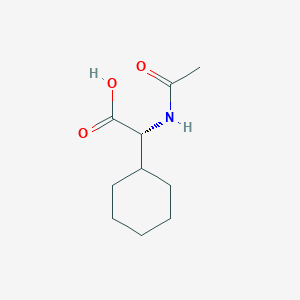

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVAKVOCWNDLJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448404 | |

| Record name | (2R)-Acetamido(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14429-43-7 | |

| Record name | (2R)-Acetamido(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Approaches for R Acetylamino Cyclohexyl Acetic Acid

Retrosynthetic Analysis of the (R)-Acetylamino-cyclohexyl-acetic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inamazonaws.com For this compound, the primary disconnections focus on the formation of the C-N bond and the carbon skeleton, as well as the introduction of the chiral center.

A primary retrosynthetic disconnection involves the amide bond, leading back to (R)-amino-cyclohexyl-acetic acid and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This simplifies the target to the corresponding chiral amino acid.

Further disconnection of the (R)-amino-cyclohexyl-acetic acid scaffold can be envisioned through several classical amino acid synthesis pathways:

From an α-halo acid: This approach disconnects the C-N bond, suggesting a precursor such as α-bromo-cyclohexyl-acetic acid, which could be aminated with ammonia. The stereochemistry would need to be introduced in a subsequent resolution step or by using a chiral aminating agent.

Via the Strecker synthesis: This pathway disconnects both the C-N and the C-CN bonds of an intermediate α-aminonitrile. wikipedia.orgnumberanalytics.comyoutube.com The precursors would be cyclohexanecarboxaldehyde (B41370), ammonia, and a cyanide source. The resulting racemic α-amino acid would require resolution.

Via the Amidomalonate synthesis: This route involves the alkylation of a malonic ester derivative. fiveable.meyoutube.com The disconnection points to diethyl acetamidomalonate and a cyclohexyl halide as starting materials. This method also produces a racemic product necessitating resolution.

A key challenge in the retrosynthesis is the stereocenter at the α-carbon. Therefore, enantioselective strategies are often considered at the forefront of the synthetic design.

Established and Novel Synthetic Routes to Cyclohexylacetic Acid Derivatives

Several established methods for the synthesis of α-amino acids can be adapted to produce cyclohexylacetic acid derivatives. Additionally, specific routes to the parent cyclohexylacetic acid provide a foundation for further functionalization.

One of the most common methods for preparing cyclohexylacetic acid is the hydrogenation of phenylacetic acid. chemicalbook.com This method, however, does not introduce the amino group required for the target molecule.

For the synthesis of the α-amino acid scaffold, the Strecker synthesis and the Amidomalonate synthesis are well-established.

Strecker Synthesis: This three-component reaction of an aldehyde (cyclohexanecarboxaldehyde), ammonia, and cyanide provides a direct route to the racemic α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. wikipedia.orgnumberanalytics.comyoutube.com

Amidomalonate Synthesis: This method involves the alkylation of diethyl acetamidomalonate with a cyclohexyl halide. fiveable.meyoutube.com Subsequent hydrolysis and decarboxylation yield the racemic N-acetyl-cyclohexylglycine directly.

A representation of these established synthetic routes is provided in the table below.

| Synthetic Route | Starting Materials | Key Intermediates | Product |

| Strecker Synthesis | Cyclohexanecarboxaldehyde, Ammonia, Cyanide | α-Aminonitrile | (±)-Amino-cyclohexyl-acetic acid |

| Amidomalonate Synthesis | Diethyl acetamidomalonate, Cyclohexyl halide | Alkylated malonate | (±)-Acetylamino-cyclohexyl-acetic acid |

Novel synthetic routes may involve catalytic methods or the use of more advanced starting materials to improve efficiency and stereoselectivity.

Enantioselective Synthesis Strategies for this compound

Achieving the desired (R)-configuration at the α-stereocenter is a critical aspect of the synthesis. Several enantioselective strategies can be employed.

Chiral Pool Approaches for Stereocenter Construction

The chiral pool comprises readily available, enantiomerically pure natural products that can be used as starting materials. wikipedia.orgmdpi.com For the synthesis of this compound, amino acids, carbohydrates, or terpenes can serve as chiral precursors. mdpi.combaranlab.org For instance, a naturally occurring amino acid with the desired stereochemistry could be chemically modified to introduce the cyclohexyl side chain. This approach leverages the pre-existing chirality to control the stereochemistry of the final product. Non-proteinogenic amino acids are often synthesized using chiral pool approaches to introduce unnatural side chains while retaining the stereochemical integrity of the starting material. nih.gov

Asymmetric Catalysis in the Formation of the (R)-Configuration

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. A particularly relevant method is the asymmetric hydrogenation of a prochiral enamide precursor. uit.nofigshare.comrsc.orgresearchgate.netprinceton.edu In this approach, an achiral enamide is hydrogenated using a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to produce the desired enantiomer with high enantiomeric excess (ee).

A plausible synthetic sequence would involve the condensation of cyclohexanecarboxaldehyde with N-acetylglycine to form an azlactone, which can be opened to yield the corresponding enamide. Asymmetric hydrogenation of this enamide would then yield this compound.

| Catalyst Type | Ligand Example | Substrate Type | Expected Product |

| Rhodium-based | Chiral diphosphines (e.g., DuPhos, BINAP) | α-Acetamidoacrylate derivative | (R)-N-acetyl-cyclohexylglycine |

| Iridium-based | Chiral P,N-ligands | Unfunctionalized olefins | (R)-N-acetyl-cyclohexylglycine |

Diastereoselective Methods for Stereoisomer Control

Diastereoselective methods involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The chiral auxiliary is temporarily attached to the substrate, directs the stereoselective formation of the new stereocenter, and is subsequently removed. researchgate.net For the synthesis of α-amino acids, chiral auxiliaries derived from compounds like camphor (B46023) or phenylglycinol can be employed.

A typical strategy would involve the alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary with a cyclohexyl halide. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched amino acid.

Resolution Techniques for Enantiomeric Separation and Purity Enhancement

When a racemic mixture of the target compound is synthesized, a resolution step is necessary to separate the enantiomers.

One of the most effective methods for the resolution of N-acetyl amino acids is enzymatic kinetic resolution . ed.ac.ukresearchgate.net This technique utilizes an enzyme, such as an acylase, that selectively hydrolyzes the N-acyl group of one enantiomer, leaving the other enantiomer unreacted. acs.org For example, porcine kidney acylase I is known to exhibit high enantioselectivity for the hydrolysis of the L-enantiomer of various N-acyl amino acids. In the case of racemic N-acetyl-cyclohexylglycine, the enzyme would hydrolyze the (S)-enantiomer to (S)-amino-cyclohexyl-acetic acid and leave the desired (R)-N-acetyl-cyclohexyl-acetic acid untouched. The two compounds can then be separated based on their different chemical properties.

| Enzyme | Substrate | Products |

| Acylase I | (±)-N-Acetyl-cyclohexylglycine | (S)-Amino-cyclohexyl-acetic acid + (R)-N-Acetyl-cyclohexyl-acetic acid |

Alternatively, classical resolution can be employed, which involves the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org For an acidic compound like N-acetyl-cyclohexyl-acetic acid, a chiral base such as a chiral amine (e.g., (R)-1-phenylethylamine) can be used. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer can be recovered by treatment with an acid.

Process Optimization for Scalable Synthesis of this compound

The industrial-scale synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) necessitates rigorous process optimization to ensure economic viability, sustainability, and consistent product quality. For this compound, a key chiral building block, the transition from laboratory-scale synthesis to large-scale production involves a multifaceted approach to enhance efficiency, yield, and stereoselectivity while minimizing costs and environmental impact. Optimization strategies typically focus on several key areas of the synthetic process, including reaction conditions, catalyst selection and loading, solvent use, and purification methods.

A common synthetic route to N-acetyl-amino acids involves the acetylation of the corresponding amino acid. In the context of scalable synthesis, starting from the racemic DL-cyclohexylglycine, a dynamic kinetic resolution (DKR) approach presents a highly efficient strategy. DKR combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer.

One potential optimized process for this compound could involve an enzymatic dynamic kinetic resolution of a suitable precursor, such as an ester of DL-cyclohexylglycine. This process would utilize a lipase (B570770) for the stereoselective acylation of the (R)-enantiomer and a racemization catalyst to continuously convert the remaining (S)-enantiomer back to the racemate.

Key parameters for optimization in such a process would include:

Enzyme Selection and Immobilization: Identifying a highly selective and stable lipase is crucial. Immobilization of the enzyme can facilitate its recovery and reuse, significantly reducing costs in a large-scale setting.

Racemization Catalyst: An efficient and compatible racemization catalyst is required. This catalyst should not interfere with the enzymatic acylation and should operate under mild conditions.

Solvent System: The choice of solvent can profoundly impact both the enzyme activity and the racemization rate. Green solvents with low toxicity and high recovery rates are preferred for industrial applications.

Acylating Agent: The selection of the acetylating agent can influence the reaction rate and the ease of product purification.

Temperature and pH: These parameters need to be finely tuned to achieve an optimal balance between the rates of enzymatic acylation and racemization.

Another critical aspect of scalable synthesis is the purification of the final product. Traditional chromatographic methods are often not feasible for large quantities. Therefore, developing a robust crystallization process is paramount. Crystallization-induced dynamic resolution (CIDR) is a powerful technique that can be employed. In CIDR, the desired enantiomer selectively crystallizes from a solution where the two enantiomers are in equilibrium, thus driving the equilibrium towards the formation of more of the desired enantiomer.

The optimization of a crystallization process for this compound would involve a detailed study of:

Solvent and Anti-solvent Systems: Identifying a solvent system that provides good solubility at higher temperatures and low solubility at lower temperatures is key for high recovery.

Cooling Profile and Seeding Strategy: A controlled cooling profile and the use of seed crystals of the pure (R)-enantiomer can control the crystal size distribution and prevent the nucleation of the undesired enantiomer.

Impurity Rejection: The crystallization process must be designed to effectively purge process-related impurities.

The following data tables illustrate hypothetical results from process optimization studies, comparing a standard laboratory method with an optimized scalable process.

Table 1: Comparison of Reaction Parameters for the Synthesis of this compound

| Parameter | Standard Laboratory Method | Optimized Scalable Process |

| Stereoselective Method | Classical Resolution | Dynamic Kinetic Resolution |

| Enzyme | Free Lipase | Immobilized Lipase |

| Racemization Catalyst | None | Ruthenium-based catalyst |

| Solvent | Toluene | 2-Methyltetrahydrofuran (2-MeTHF) |

| Temperature (°C) | 25 | 50 |

| Reaction Time (h) | 48 | 12 |

| Yield of (R)-enantiomer (%) | < 50 | > 95 |

| Enantiomeric Excess (%) | > 99 | > 99 |

Table 2: Optimization of Crystallization for Purification of this compound

| Parameter | Standard Laboratory Method | Optimized Scalable Process |

| Purification Method | Silica Gel Chromatography | Crystallization |

| Solvent System | Dichloromethane/Methanol | Ethanol/Water |

| Yield (%) | 70 | 95 |

| Purity (HPLC, %) | 98 | > 99.5 |

| Solvent Consumption (L/kg) | 50 | 5 |

| Process Time (h) | 24 | 6 |

By systematically optimizing each step of the synthesis and purification, it is possible to develop a robust, efficient, and cost-effective process for the large-scale production of this compound, meeting the stringent requirements of the pharmaceutical industry.

Stereochemical Characterization and Conformational Analysis of R Acetylamino Cyclohexyl Acetic Acid

Advanced Analytical Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of (R)-Acetylamino-cyclohexyl-acetic acid is essential for its application in stereospecific synthesis and pharmaceutical research. The determination of enantiomeric excess (% ee) is routinely accomplished using powerful chromatographic methods that can effectively separate the R- and S-enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. mdpi.com Chiral Stationary Phases (CSPs) are employed to create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide stationary phases, like teicoplanin, have proven effective for resolving racemic mixtures of cyclic amino acids and their derivatives. mdpi.comresearchgate.net The choice of mobile phase, often a mixture of organic solvents like n-hexane and 2-propanol, is optimized to achieve baseline separation of the enantiomers. mdpi.com

Another powerful method is Capillary Electrophoresis (CE), which offers high resolution and requires minimal sample and reagent consumption. nih.gov In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are common chiral selectors that form transient, noncovalent diastereomeric complexes with each enantiomer. researchgate.netnih.gov These complexes have different mobilities in the electric field, enabling their separation. The technique is particularly well-suited for hydrophilic and ionogenic molecules like amino acids. researchgate.net

Gas Chromatography (GC) on a chiral stationary phase can also be used, especially after appropriate derivatization of the amino acid to increase its volatility. cat-online.com This method allows for the separation of enantiomers and can be highly sensitive. cat-online.com

The following table summarizes key aspects of these analytical techniques for chiral purity determination.

| Technique | Principle | Common Chiral Selector/Stationary Phase | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leading to different retention times. mdpi.com | Polysaccharide derivatives (e.g., Cellulose-SB), Macrocyclic glycopeptides (e.g., Teicoplanin). mdpi.comresearchgate.net | High reproducibility, applicable to a wide range of compounds. mdpi.com | Requires optimization of mobile phase and CSP for specific analytes. |

| Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes formed with a chiral selector in an electric field. nih.gov | Cyclodextrins and their derivatives, macrocyclic antibiotics. nih.govresearchgate.net | High resolution, low sample/reagent consumption, flexibility in changing chiral selector. nih.gov | Sensitivity can be lower than HPLC; detection can be challenging. |

| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. cat-online.com | Chiral capillary columns (e.g., Chirasil-Val). | High efficiency and sensitivity for volatile compounds. | Requires derivatization (esterification/acylation) which adds steps and potential for racemization. cat-online.com |

Spectroscopic Probes for Stereochemical Assignment and Confirmation

Once enantiomeric purity is established, spectroscopic methods are employed to assign and confirm the absolute configuration of the stereocenter. These techniques probe the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. While NMR spectra of enantiomers in an achiral solvent are identical, the use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs) can resolve this issue. A CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), reacts with the analyte to form diastereomers, which have distinct NMR spectra. tcichemicals.com Analysis of the chemical shift differences in the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration. tcichemicals.com

Circular Dichroism (CD) spectroscopy is an intrinsic method for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.gov Chiral molecules exhibit a unique CD spectrum, and the sign of the observed signal, often an exciton-coupled circular dichroism (ECCD) couplet, can be related to the absolute configuration of the stereocenter. nih.govnih.gov This technique is particularly powerful when comparing the experimental spectrum to theoretical spectra calculated using computational methods or to the spectra of structurally similar compounds with known configurations.

X-ray Crystallography provides the most definitive determination of absolute stereochemistry. By diffracting X-rays through a single crystal of the compound, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. tcichemicals.com The Bijvoet method, which utilizes the anomalous dispersion effect of heavy atoms, allows for the unambiguous assignment of the absolute configuration. tcichemicals.com

| Technique | Principle | Information Obtained | Requirements |

| NMR Spectroscopy | Analysis of chemical shifts of diastereomeric derivatives formed with a Chiral Derivatizing Agent (CDA). tcichemicals.com | Confirmation of configuration by comparing spectra of diastereomers. | Formation of stable diastereomers (e.g., Mosher's esters); requires pure sample. tcichemicals.com |

| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light by a chiral molecule. nih.gov | The sign and shape of the CD spectrum are characteristic of a specific enantiomer. | Chromophore near the stereocenter is needed for a strong signal; often requires computational support for assignment. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic structure. tcichemicals.com | Unambiguous determination of the absolute configuration and solid-state conformation. | Requires a suitable, high-quality single crystal of the compound. |

Conformational Landscape of the Cyclohexane (B81311) Ring and its Substituents

The cyclohexane ring of this compound is not planar but exists predominantly in a low-energy chair conformation. This chair can undergo a "ring flip" to an alternative chair conformation. The substituents—the acetylamino group and the acetic acid group—can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Generally, substituents prefer the more sterically favorable equatorial position to minimize 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the other axial atoms on the same side of the ring. For this compound, the conformational equilibrium will be dominated by the chair form where both the acetylamino and the acetic acid side chain are in equatorial positions.

The specific dihedral angles and bond lengths are influenced by the electronic and steric nature of these substituents. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of the molecule. These calculations can predict the relative energies of different conformations (e.g., chair, boat, twist-boat), the energy barrier for the chair-chair interconversion, and the preferred rotamers of the side chains. This theoretical data complements experimental findings from techniques like NMR, which can provide information about average conformations in solution through the analysis of coupling constants.

Influence of Stereochemistry on Molecular Interactions

The specific (R) configuration at the chiral center dictates the precise three-dimensional presentation of the functional groups: the carboxylic acid, the amide, and the cyclohexane ring. This spatial arrangement is fundamental to how the molecule interacts with other chiral entities, such as biological receptors, enzymes, or chiral stationary phases in chromatography.

Chiral recognition is the basis for the analytical separation techniques described in section 3.1. For instance, in chiral HPLC, the (R)-enantiomer will form a transient diastereomeric complex with the chiral stationary phase. The stability of this complex, governed by intermolecular forces like hydrogen bonding, dipole-dipole interactions, and steric hindrance, will differ from the complex formed by the (S)-enantiomer. This difference in interaction energy leads to different retention times. mdpi.com

Similarly, in a biological context, the binding affinity of this compound to a protein's active site is highly dependent on its stereochemistry. The functional groups must be oriented correctly to form specific, favorable interactions (e.g., hydrogen bonds, ionic bonds) with the amino acid residues of the binding pocket. The S-enantiomer, being a mirror image, would not fit as effectively, leading to weaker binding or no binding at all. This principle is the foundation for the stereospecificity of many drugs and bioactive molecules. scispace.com

Medicinal Chemistry Applications and Drug Discovery Potential of R Acetylamino Cyclohexyl Acetic Acid

Utility of (R)-Acetylamino-cyclohexyl-acetic Acid as a Chiral Building Block in Pharmaceutical Synthesis

In pharmaceutical synthesis, chiral building blocks are crucial starting materials or intermediates used to construct complex, single-enantiomer drug molecules. The therapeutic activity of many drugs is dependent on their specific three-dimensional structure, making the use of enantiomerically pure building blocks essential.

This compound possesses key features that make it a potentially valuable chiral building block:

Defined Stereochemistry: The "(R)" designation indicates a specific and controlled stereocenter, which is critical for selective interaction with biological targets like enzymes and receptors.

Functional Groups for Derivatization: The presence of a carboxylic acid and a secondary amide (within the acetylamino group) provides reactive handles for synthetic modification. The carboxylic acid can be converted into esters, amides, or other functional groups, while the N-H of the amide could potentially undergo further reactions.

Lipophilic Cyclohexyl Scaffold: The cyclohexane (B81311) ring provides a non-polar, rigid scaffold that can be used to orient other functional groups in a defined spatial arrangement. This lipophilicity can be important for a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

The synthesis of this compound can be achieved via the catalytic hydrogenation of a precursor like (R)-(acetylamino)(1,4-cyclohexadiene-l-yl)acetic acid using a platinum oxide catalyst, yielding the saturated cyclohexyl ring. chemicalbook.com While the compound is available commercially and its synthesis is documented, specific examples of its incorporation into late-stage clinical candidates or marketed drugs are not prominent in publicly accessible scientific literature. Its utility, therefore, remains largely as a potential building block for the synthesis of novel chiral compounds in exploratory drug discovery programs.

Design and Rational Synthesis of Analogues and Derivatives of this compound

The design and synthesis of analogues from a lead compound or scaffold is a cornerstone of medicinal chemistry, aimed at exploring the chemical space around a molecule to improve its biological activity, selectivity, and pharmacokinetic properties. For this compound, a rational design strategy would involve systematic modification of its three main components.

Table 1: Potential Sites for Analogue Synthesis

| Structural Component | Potential Modifications | Rationale for Modification |

|---|---|---|

| Acetylamino Group | - Vary the acyl group (e.g., propionyl, benzoyl)- Replace with other functional groups (e.g., sulfonylamino, ureido)- Alkylate the amide nitrogen | To probe for specific hydrogen bonding interactions and steric tolerance in a target's binding site. |

| Carboxylic Acid | - Convert to esters, amides, or bioisosteres (e.g., tetrazole)- Extend the acetic acid chain | To modify polarity, cell permeability, and metabolic stability. Bioisosteric replacement can improve pharmacokinetic profiles while retaining binding affinity. |

The synthesis of such derivatives would employ standard organic chemistry reactions. For instance, new amides could be formed by coupling various amines to the carboxylic acid moiety using coupling agents like DCC or EDC. The acetyl group could be removed and replaced by reacting the resulting free amine with different acyl chlorides or sulfonyl chlorides. While these synthetic strategies are straightforward in principle, published research detailing the synthesis and biological evaluation of a library of this compound derivatives is scarce.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. science.govnih.gov An SAR campaign involves synthesizing and testing a series of related compounds to identify which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, or metabolic stability. science.gov

For a series of derivatives based on the this compound scaffold, an SAR investigation would aim to answer key questions:

Is the carboxylic acid essential for activity, and does it need to be in the acidic form?

What is the optimal size and nature of the N-acyl group?

How do substituents on the cyclohexyl ring affect potency?

Currently, there is a lack of published SAR data specific to derivatives of this compound. To illustrate the concept, the following table represents a hypothetical SAR for a series of analogues targeting a generic enzyme.

Table 2: Representative Structure-Activity Relationship Data (Hypothetical)

| Compound | R1 (N-Acyl Group) | R2 (Carboxylic Acid Moiety) | Target Enzyme IC₅₀ (nM) |

|---|---|---|---|

| 1 (Parent) | -COCH₃ | -COOH | 500 |

| 2 | -CO(CH₂)₂CH₃ | -COOH | 250 |

| 3 | -CO-Ph | -COOH | >1000 |

| 4 | -COCH₃ | -COOCH₃ | 800 |

| 5 | -COCH₃ | -CONH₂ | 650 |

| 6 | -SO₂CH₃ | -COOH | 400 |

This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical example, SAR analysis would suggest that a longer alkyl chain on the amide nitrogen (Compound 2) is favorable, while a bulky aromatic group is detrimental (Compound 3). It would also indicate that the free carboxylic acid is preferred over its ester or amide derivatives (Compounds 4 and 5).

Pharmacophore Modeling and Lead Optimization Strategies for this compound-Based Scaffolds

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to convert it into a clinical candidate. nih.govscienceopen.com This process involves enhancing potency and selectivity while improving pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and minimizing toxicity. nih.govrsc.org

Should a derivative of this compound be identified as a "hit" or "lead" compound, several optimization strategies could be employed:

Pharmacophore Modeling: A pharmacophore model would be constructed based on the structures of active analogues. This model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. For this scaffold, the key features would likely include the carbonyl oxygen of the amide, the N-H proton, the hydrophobic cyclohexyl ring, and the carboxylic acid group. This model would then guide the design of new analogues with a higher probability of being active.

Improving Metabolic Stability: The molecule could be modified to block sites of potential metabolism. For example, if the cyclohexyl ring is susceptible to oxidation by cytochrome P450 enzymes, introducing a fluorine atom at a vulnerable position could prevent this metabolic pathway.

Modulating Physicochemical Properties: Properties like lipophilicity (logP) and solubility are critical for a drug's ADME profile. The N-acyl group and substituents on the cyclohexyl ring could be modified to fine-tune these properties into the desired range for oral bioavailability or other administration routes.

Structure-Based Design: If the structure of the biological target is known, computational docking studies could be used to visualize how derivatives of this compound bind. This information would allow for the rational design of new analogues that make more favorable interactions with the target protein, thereby increasing potency and selectivity.

While these are standard and powerful techniques in modern drug discovery, their specific application to the this compound scaffold has not been detailed in the available literature, indicating that its potential in advanced lead optimization campaigns may be largely unexplored or proprietary.

Biological Activity Profiling and Pharmacological Studies of R Acetylamino Cyclohexyl Acetic Acid and Its Analogues

In Vitro Biological Screening Methodologies

The initial assessment of a compound's therapeutic potential begins with a comprehensive in vitro screening process. This typically involves a battery of assays designed to elucidate the compound's interaction with specific biological targets and its effect on cellular pathways. For (R)-Acetylamino-cyclohexyl-acetic acid and its analogues, a multi-pronged approach is necessary to build a detailed biological activity profile.

Enzyme Inhibition Assays

A crucial first step in characterizing a novel compound is to assess its ability to modulate the activity of key enzymes implicated in disease pathogenesis. Given the structural similarities of this compound to known bioactive molecules, a targeted approach to enzyme inhibition screening is warranted.

One area of significant interest is the potential inhibition of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a pivotal role in triglyceride synthesis. Elevated DGAT1 activity is associated with metabolic disorders such as obesity and type 2 diabetes. Several potent and selective DGAT1 inhibitors feature a cyclohexanecarboxylic acid moiety, suggesting that this structural element is conducive to binding within the enzyme's active site.

For instance, a novel series of DGAT1 inhibitors based on a benzimidazole scaffold incorporating a piperidinyl-oxy-cyclohexanecarboxylic acid moiety has been developed. These compounds have demonstrated significant efficacy in reducing lipid excursion in in vivo models nih.gov. The presence of the cyclohexanecarboxylic acid group is often crucial for the inhibitory activity of these molecules. The table below summarizes the DGAT1 inhibitory activity of representative compounds featuring a cyclohexyl scaffold.

| Compound ID | Scaffold | Target Enzyme | In Vitro Potency (IC₅₀) | Reference |

| Compound A | Benzimidazole-piperidinyl-oxy-cyclohexanecarboxylic acid | Human DGAT1 | Nanomolar range | nih.gov |

| Compound B | Pyridyl-oxy-cyclohexanecarboxylic acid | Human DGAT1 | Potent inhibition | nih.gov |

This table is for illustrative purposes and showcases the potential of the cyclohexyl moiety in DGAT1 inhibition based on existing research on related compounds.

The evaluation of this compound and its analogues in DGAT1 inhibition assays would be a logical starting point to explore their metabolic regulatory potential.

Receptor Binding and Modulation Studies

Beyond enzymatic targets, the interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The cyclohexyl group, with its three-dimensional structure, can facilitate precise interactions within the binding pockets of various receptors, potentially leading to agonistic or antagonistic effects.

Furthermore, bioluminescence resonance energy transfer (BRET)-based binding assays have been successfully employed to study ligand binding to G protein-coupled receptors (GPCRs) nih.gov. This technique could be adapted to screen this compound and its analogues against a panel of GPCRs to identify potential receptor-mediated activities.

A hypothetical screening cascade could involve an initial broad panel of receptor binding assays, followed by more focused studies on any identified "hits" to determine their functional activity (agonist, antagonist, or allosteric modulator).

Cellular Assays for Specific Biological Pathways

To understand the functional consequences of enzyme inhibition or receptor binding, it is essential to investigate the effects of a compound on specific cellular pathways. Based on the activities of structurally related molecules, several pathways are of particular interest for this compound and its analogues.

Angiogenesis: The formation of new blood vessels, or angiogenesis, is a critical process in both normal physiology and in diseases such as cancer. The development of angiogenesis inhibitors is a key strategy in cancer therapy nih.govresearchgate.netresearcher.lifenih.gov. While direct evidence is lacking for the target compound, the broad therapeutic potential of molecules interfering with this pathway makes it a relevant area for investigation. Cellular assays such as the tube formation assay using human umbilical vein endothelial cells (HUVECs) could be employed to assess the anti-angiogenic potential of these compounds.

Apoptosis: The induction of programmed cell death, or apoptosis, is a desirable characteristic for anti-cancer agents. Platinum complexes incorporating a cyclohexylglycine ligand have demonstrated anticancer activity against colon cancer cell lines, with IC₅₀ values indicating significant inhibitory effects nih.govacs.orgresearchgate.net. This suggests that the cyclohexyl moiety can be incorporated into molecules that trigger apoptotic pathways. Cellular assays measuring caspase activation or DNA fragmentation would be appropriate to screen for pro-apoptotic activity.

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Bicyclic cyclohexenones have been identified as inhibitors of NF-κB signaling frontiersin.orgresearchgate.net. The ability of this compound analogues to modulate this pathway could be assessed using reporter gene assays that measure NF-κB transcriptional activity.

PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development nih.govnih.govmdpi.comrsc.org. The discovery of dual PI3K/mTOR inhibitors containing a cyclohexyl group highlights the potential for this scaffold to target key nodes in this pathway. Cellular assays measuring the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein, could be used to evaluate the inhibitory potential of the compounds .

Antiviral and Anticonvulsant Activity Assessments

The structural features of this compound and its derivatives also suggest potential applications in other therapeutic areas, such as infectious diseases and neurological disorders.

Antiviral Activity: The search for novel antiviral agents is a continuous effort in drug discovery. Derivatives of pyrimidin-4(3H)-ones containing a 6ω-cyclohexyl substituent have been identified as inhibitors of the Zika virus (ZIKV) NS5 RNA dependent RNA polymerase frontiersin.org. This indicates that the cyclohexyl group can be a valuable component in the design of antiviral compounds. Antiviral activity of this compound analogues could be screened against a panel of viruses using cell-based assays that measure the inhibition of viral replication.

Anticonvulsant Activity: Epilepsy is a common neurological disorder, and there is an ongoing need for new anticonvulsant drugs with improved efficacy and safety profiles. A series of (1-(benzyl(aryl)amino)cyclohexyl)methyl esters have shown potent anticonvulsant activity in preclinical models, with some compounds being significantly more potent than existing drugs like phenobarbital and ethosuximide nih.govresearchgate.net. Furthermore, novel thiourea derivatives carrying a 5-cyclohexylamino-1,3,4-thiadiazole moiety have also demonstrated anticonvulsant effects nih.gov. These findings strongly support the evaluation of this compound derivatives in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

The table below presents data on the anticonvulsant activity of some cyclohexyl derivatives.

| Compound Class | Test Model | Activity | Reference |

| (1-(benzyl(aryl)amino)cyclohexyl)methyl esters | scPTZ | ED₅₀ of 0.0056 mmol/kg for the most potent compound | nih.gov |

| 5-cyclohexylamino-1,3,4-thiadiazole derivatives | PTZ | Increased survival rate | nih.gov |

Identification and Validation of Molecular Targets for this compound

While in vitro screening can reveal the biological activities of a compound, identifying its specific molecular target(s) is crucial for understanding its mechanism of action and for further drug development. For a novel compound like this compound, a combination of computational and experimental approaches would be necessary.

In silico target prediction tools can be used to generate hypotheses about potential protein targets based on the compound's chemical structure mdpi.complos.orgfrontiersin.org. These computational predictions can then be validated experimentally. For example, if a compound is predicted to bind to a particular enzyme, its inhibitory activity can be confirmed through in vitro enzyme assays.

For the analogues of this compound that show promise in the screening assays described above, further studies to pinpoint their molecular targets would be a critical next step. For instance, if a compound exhibits potent anti-cancer activity through the induction of apoptosis, efforts would be made to identify the specific proteins in the apoptotic pathway that it interacts with.

Preliminary In Vivo Pharmacological Evaluations

Promising results from in vitro studies and target identification efforts provide the rationale for advancing a compound to preliminary in vivo pharmacological evaluations. These studies, conducted in animal models, are designed to assess the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile in a living organism.

Given the potential for this compound analogues to act as DGAT1 inhibitors, a relevant in vivo model would be a diet-induced obesity model in rodents. In such a study, the compound would be administered orally, and key parameters such as body weight, food intake, and plasma triglyceride levels would be monitored. For instance, a potent and selective DGAT1 inhibitor with a piperidinyl-oxy-cyclohexanecarboxylic acid moiety has been shown to significantly reduce lipid excursion in lipid tolerance tests in mice and rats nih.gov.

Similarly, for analogues demonstrating anticonvulsant activity in vitro, in vivo efficacy would be assessed in rodent models of epilepsy. The compound's ability to prevent or reduce the severity of seizures would be quantified. For compounds with potential anti-inflammatory or anticancer activity, appropriate animal models of inflammation or cancer would be employed to evaluate their in vivo efficacy mdpi.comnih.govnih.gov.

Efficacy Studies in Relevant Animal Models

Commonly utilized animal models for compounds with potential therapeutic applications include, but are not limited to, models of inflammatory conditions, neuropathic pain, and various metabolic disorders. For instance, inflammatory responses are often studied using carrageenan-induced paw edema in rodents, while neuropathic pain can be modeled through surgical nerve ligation. The lack of published data for this compound in these or other relevant models means that its in vivo efficacy remains uncharacterized.

Future research would be necessary to elucidate the potential therapeutic effects of this compound. Such studies would involve administering the compound to validated animal models and assessing various endpoints, which could include behavioral changes, biochemical markers, and histological analysis. Without this foundational data, the potential pharmacological applications of this compound cannot be definitively stated.

Exploration of Immunomodulatory Effects (as observed in related compounds)

While direct studies on the immunomodulatory properties of this compound are limited, research into structurally related analogues provides insight into the potential immunological activities of this class of compounds. A notable analogue, N-[trans-2-[[2'-(acetylamino)cyclohexyl]oxy]acetyl]-L-alanyl-D-glutamic acid, has been identified as a novel, non-pyrogenic carbocyclic muramyl dipeptide (MDP) analogue with significant immunomodulatory effects. nih.govacs.org

This analogue was developed by replacing the N-acetylmuramic acid and D-isoglutamine residues of the MDP molecule with a trans-2-[[2'-(acetylamino)cyclohexyl]oxy]acetyl moiety and D-glutamic acid, respectively. nih.govacs.org In preclinical studies involving mice, this compound demonstrated a promising profile as an immunomodulator. nih.govacs.org

Key findings from the investigation of this related compound include:

Immunorestorative Properties : The analogue was shown to protect mice from the immunosuppressive effects of cyclophosphamide, a common chemotherapy agent known to dampen the immune system. nih.govacs.org

Enhanced Non-specific Resistance : It increased the non-specific resistance of mice against fungal infections, indicating a broad-acting enhancement of the innate immune response. nih.gov

These findings suggest that the acetylamino-cyclohexyl moiety, when incorporated into a larger molecular structure, can contribute to significant immunomodulatory activity. The table below summarizes the observed effects of the analogue in murine models.

| Immunomodulatory Effect | Animal Model | Key Observation | Reference |

| Immunostimulation | Mice | Protection against cyclophosphamide-induced immunosuppression. | nih.govacs.org |

| Enhanced Host Defense | Mice | Increased non-specific resistance to fungal infection. | nih.gov |

| Lymphocyte and Macrophage Activity | Mice | Enhanced maturation and activity of B and T lymphocytes, and macrophages. | nih.govacs.org |

Mechanistic Investigations of R Acetylamino Cyclohexyl Acetic Acid S Biological Interactions

Elucidation of Molecular Mechanisms of Action

The primary molecular mechanism associated with compounds containing the acetylamino-cyclohexyl moiety is the modulation of the innate immune system. These compounds often function as mimics of muramyl dipeptide (MDP), the minimal immunologically active component of bacterial peptidoglycan.

The proposed mechanism of action for these larger analogues involves interaction with the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). NOD2 is an intracellular pattern recognition receptor (PRR) that plays a crucial role in detecting bacterial peptidoglycan and initiating an innate immune response. Upon binding of a ligand, NOD2 is thought to undergo a conformational change, leading to its oligomerization and the recruitment of downstream signaling proteins, most notably the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction is pivotal for the activation of downstream inflammatory pathways.

The acetylamino-cyclohexyl group in these synthetic analogues is designed to mimic the N-acetylmuramic acid portion of MDP, providing the necessary structural scaffold for recognition by the NOD2 receptor. The specific stereochemistry and conformation of this group are critical for effective binding and subsequent receptor activation.

Binding Mode Analysis Through Experimental and Computational Approaches

Direct experimental or computational binding analysis for (r)-Acetylamino-cyclohexyl-acetic acid to a specific biological target is not available in the current scientific literature. However, studies on larger MDP analogues containing this moiety provide inferential insights into its potential binding role.

Computational docking studies performed on these complex analogues with the leucine-rich repeat (LRR) domain of NOD2 suggest that the acetylamino-cyclohexyl group can fit into the binding pocket that normally accommodates the muramic acid of MDP. The interaction is likely stabilized by a network of hydrogen bonds and van der Waals forces.

Table 1: Postulated Intermolecular Interactions of the Acetylamino-Cyclohexyl Moiety within the NOD2 Binding Site (based on analogue studies)

| Interacting Group of Moiety | Potential Interacting Residue in NOD2 | Type of Interaction |

| Acetyl group (carbonyl oxygen) | Amino acid side chains (e.g., Arginine) | Hydrogen Bond Acceptor |

| Amino group (amide proton) | Amino acid side chains (e.g., Aspartate) | Hydrogen Bond Donor |

| Cyclohexyl ring | Hydrophobic residues (e.g., Leucine, Tryptophan) | Hydrophobic/Van der Waals |

This table is illustrative and based on computational models of larger, structurally related molecules, not direct experimental data for this compound.

Experimental techniques such as X-ray crystallography or NMR spectroscopy have not been used to determine the binding mode of this compound itself. Such analyses have been challenging even for the larger, more active parent compounds.

Impact on Cellular Signaling Cascades and Gene Expression

Given the absence of direct studies, any discussion of the impact of this compound on cellular signaling is speculative and based on the observed effects of the larger MDP analogues in which it is incorporated.

The activation of NOD2 by these analogues is known to trigger two primary downstream signaling pathways:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The formation of the NOD2-RIPK2 complex leads to the ubiquitination of RIPK2, which in turn activates the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

MAPK (Mitogen-Activated Protein Kinase) Pathway: The NOD2-RIPK2 signalosome can also activate MAPK pathways, including p38 and JNK. Activation of these kinases leads to the phosphorylation of transcription factors such as AP-1, which also contributes to the expression of inflammatory mediators.

The ultimate consequence of activating these pathways is an increase in the gene expression and subsequent secretion of various cytokines and chemokines.

Table 2: Genes and Proteins Modulated by NOD2 Activation (as observed with complex analogues)

| Signaling Pathway | Key Proteins Activated | Target Genes | Cellular Outcome |

| NF-κB Pathway | RIPK2, IKK complex, NF-κB | TNF-α, IL-1β, IL-6, IL-8 | Pro-inflammatory response, immune cell recruitment |

| MAPK Pathway | TAK1, p38, JNK, AP-1 | Various cytokines and chemokines | Inflammation, cellular stress response |

This table represents the general outcomes of NOD2 activation by potent agonists and should not be interpreted as the confirmed effects of this compound.

Computational Chemistry and Molecular Modeling of R Acetylamino Cyclohexyl Acetic Acid

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial in identifying potential biological targets and understanding the molecular basis of a ligand's activity. For (R)-Acetylamino-cyclohexyl-acetic acid, molecular docking studies would involve preparing the 3D structure of the molecule and docking it into the binding sites of various enzymes or receptors. The scoring functions employed in docking algorithms would then estimate the binding affinity, providing a rank-ordering of potential targets.

Following the initial static snapshot provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. An MD simulation of this compound bound to a hypothetical target, for instance, would involve simulating the motions of atoms and molecules in the system, governed by the principles of classical mechanics. This allows for the assessment of the stability of the binding pose, the identification of key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. Research on other molecules containing a cyclohexyl group has shown that this moiety can engage in favorable hydrophobic interactions within a binding pocket. mdpi.com

Illustrative Molecular Docking Results:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 |

| Matrix Metalloproteinase-9 | -7.9 | Ala189, Leu187, Val225 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. The development of a QSAR model for a series of this compound derivatives would involve synthesizing or computationally generating a set of structurally related molecules and experimentally determining their biological activity against a specific target.

Subsequently, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a model that can predict the activity of new, untested derivatives. QSAR studies on other compounds containing cyclohexyl moieties have demonstrated the importance of descriptors related to shape and hydrophobicity in determining biological activity. mdpi.comingentaconnect.com

Example of a Hypothetical QSAR Equation:

pIC₅₀ = 0.5 * LogP - 0.02 * Molar_Refractivity + 1.2 * (Number of Hydrogen Bond Donors) + 2.5

This equation is a simplified, illustrative example.

Theoretical Conformational Analysis and Energetic Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Theoretical conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For this compound, the cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. sapub.orgscispace.comalgoreducation.com The substituents on the cyclohexane ring can adopt either axial or equatorial positions, leading to different stereoisomers with distinct energetic profiles. sapub.orgscispace.com

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to perform a systematic search of the conformational space of this compound. This analysis would reveal the relative energies of different conformers and the preferred orientations of the acetylamino and acetic acid groups. Understanding the conformational preferences is critical for rational drug design, as the bioactive conformation that binds to a target receptor may not be the lowest energy conformation in solution.

Relative Energies of Hypothetical Conformers:

| Conformer | Axial/Equatorial Position of Substituents | Relative Energy (kcal/mol) |

| 1 | Equatorial-Equatorial | 0.0 |

| 2 | Axial-Equatorial | 2.1 |

| 3 | Equatorial-Axial | 2.5 |

| 4 | Axial-Axial | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Attributes for this compound Derivatives

The success of a drug candidate is highly dependent on its ADME properties, which determine its bioavailability and in vivo efficacy. In silico ADME prediction models have become increasingly valuable in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. researchgate.netnih.gov

For derivatives of this compound, a variety of computational tools can be used to predict key ADME parameters. These predictions are typically based on the compound's physicochemical properties, such as lipophilicity (LogP), aqueous solubility, and molecular weight. Models can forecast properties like oral bioavailability, blood-brain barrier penetration, and potential interactions with metabolic enzymes and drug transporters. researchgate.net

Predicted ADME Properties for this compound (Illustrative):

| ADME Property | Predicted Value | Interpretation |

| Oral Bioavailability | High | Likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | No | Low probability of drug-drug interactions via this enzyme. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by this transporter. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Directions and Therapeutic Potential of R Acetylamino Cyclohexyl Acetic Acid Derived Compounds

Emerging Research Applications for Cyclohexylacetic Acid Derivatives

The cyclohexyl group is a key structural feature in a variety of biologically active compounds, suggesting that derivatives of (R)-Acetylamino-cyclohexyl-acetic acid could have significant therapeutic applications. Current research into cyclohexyl-containing compounds has identified potential uses in oncology, metabolic disorders, and inflammatory diseases.

In the field of oncology, novel cyclohexyl derivatives are being investigated for their anti-cancer properties. For instance, some benzothiazole derivatives incorporating a cyclohexyl moiety have been synthesized and are being explored for their potential to modulate the Retinoid X Receptor-α (RXRα), a target in cancer therapy mdpi.com. Additionally, new derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have demonstrated not only inhibitory activity against enzymes relevant to metabolic disorders but also antiproliferative effects on various cancer cell lines, including breast and colon cancer mdpi.com. These findings suggest a dual-action potential for such compounds in both metabolic disease and cancer treatment mdpi.com.

Metabolic disorders represent another promising area for cyclohexylacetic acid derivatives. Research has shown that certain 2-(cyclohexylamino)thiazol-4(5H)-one derivatives are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the progression of metabolic diseases mdpi.com. The development of selective inhibitors for this enzyme is a key strategy in the management of conditions like obesity and type 2 diabetes. The cyclohexyl group in these molecules plays a crucial role in their interaction with the target enzyme mdpi.com.

Furthermore, the anti-inflammatory potential of cyclohexyl derivatives is an active area of investigation. The structural framework of these compounds lends itself to the design of agents that can modulate inflammatory pathways. While direct studies on the anti-inflammatory properties of this compound are not yet available, the broader class of acetic acid derivatives has been a cornerstone in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

The following table summarizes the emerging applications of various cyclohexylacetic acid derivatives based on recent research findings.

| Therapeutic Area | Compound Class | Target/Mechanism of Action | Potential Application |

| Oncology | Benzothiazole derivatives with cyclohexyl moiety | Retinoid X Receptor-α (RXRα) modulation | Cancer Therapy |

| 2-(cyclohexylamino)thiazol-4(5H)-one derivatives | Antiproliferative activity | Breast and Colon Cancer | |

| Metabolic Disorders | 2-(cyclohexylamino)thiazol-4(5H)-one derivatives | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Obesity, Type 2 Diabetes |

| Inflammatory Diseases | General Acetic Acid Derivatives | Modulation of inflammatory pathways | Inflammation |

Translational Prospects for Optimized Analogues in Drug Development

The journey from a promising chemical scaffold to a clinically approved drug is a complex one, involving extensive optimization and preclinical and clinical testing. The translational prospects for analogues of this compound will depend on a systematic approach to refining their pharmacological properties.

The development of optimized analogues will likely focus on enhancing potency, selectivity, and pharmacokinetic profiles. For example, in the context of cancer therapy, structural modifications to the cyclohexyl ring or the acetylamino side chain could lead to derivatives with improved binding affinity to their biological targets and greater efficacy in preclinical models nih.gov. The goal is to design molecules that are highly effective against cancer cells while minimizing toxicity to healthy tissues mdpi.com.

In the realm of metabolic diseases, the focus will be on developing analogues with high selectivity for their target enzymes, such as 11β-HSD1, to reduce the risk of off-target effects. The optimization process would also aim to improve oral bioavailability and metabolic stability, ensuring that the drug can be effectively administered and maintained at therapeutic concentrations in the body nih.govnih.govfrontiersin.org.

The table below outlines key optimization strategies and their potential impact on the translational prospects of this compound-derived compounds.

| Optimization Strategy | Desired Outcome | Translational Impact |

| Structural Modifications | Increased potency and selectivity | Enhanced therapeutic efficacy and reduced side effects |

| Pharmacokinetic Profiling | Improved oral bioavailability and metabolic stability | More convenient and effective dosing regimens |

| In Vivo Efficacy Studies | Demonstration of therapeutic effect in animal models | Validation of the drug's potential for human use |

| Toxicology and Safety Assessment | Favorable safety profile | Increased likelihood of successful clinical development |

Challenges and Opportunities in the Development of this compound-Based Therapeutics

The development of new therapeutics based on the this compound scaffold presents both challenges and opportunities. A significant challenge is the current lack of specific research on this compound, which necessitates a foundational exploration of its synthesis and biological activity.

One of the primary challenges in small molecule drug development is navigating the complex and lengthy process from initial discovery to market approval. This includes the need for scalable and cost-effective synthesis methods, which can be a hurdle for complex chemical structures patheon.com. The increasing complexity of new chemical entities often requires innovative manufacturing solutions to ensure a stable supply for clinical trials and commercialization contractpharma.comlonza.com.

Another significant challenge is ensuring that new drug candidates have favorable bioavailability. A large percentage of small molecules in development pipelines exhibit poor solubility, which can hinder their absorption and therapeutic effectiveness lonza.commdpi.com. Overcoming this requires sophisticated formulation strategies and, in some cases, structural modifications to the drug molecule itself mdpi.com.

Despite these challenges, the development of this compound-based therapeutics offers considerable opportunities. The versatility of the cyclohexyl scaffold provides a platform for creating a diverse library of compounds with the potential to address a wide range of diseases. The ability to modify the structure allows for the fine-tuning of pharmacological properties to optimize efficacy and safety.

Furthermore, the growing understanding of disease biology is opening up new therapeutic targets. As our knowledge of the molecular mechanisms underlying diseases like cancer and metabolic disorders expands, there will be more opportunities to design targeted therapies. The this compound scaffold could provide a starting point for the development of novel drugs that act on these newly identified targets. The search for new discoveries is an ongoing process, and tools that facilitate the identification of promising translational research can help bridge the gap between basic science and clinical application nih.gov.

The table below summarizes the key challenges and opportunities in this field.

| Aspect | Challenges | Opportunities |

| Research & Development | Lack of specific data on the lead compound. | Versatile scaffold for developing a diverse range of analogues. |

| Chemical Synthesis | Developing scalable and cost-effective manufacturing processes for complex molecules. | Advances in synthetic chemistry can enable the efficient production of novel derivatives. |

| Pharmacokinetics | Overcoming poor solubility and bioavailability. | Innovative formulation technologies and structural modifications can enhance drug delivery. |

| Therapeutic Targeting | Identifying and validating novel biological targets. | Growing understanding of disease mechanisms provides new avenues for targeted drug design. |

Q & A

Q. What are the common synthetic routes for (R)-Acetylamino-cyclohexyl-acetic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is synthesized via substitution, reduction, or hydrolysis reactions. For example, hydrolysis under acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can yield specific intermediates, while reduction with sodium borohydride may preserve stereochemical integrity. Optimization involves varying catalysts (e.g., transition metals for substitution), temperature (e.g., 25–80°C for hydrolysis), and solvent polarity. Kinetic studies using HPLC or GC-MS can track reaction progress and identify side products .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s stereochemical purity?

Methodological Answer: Chiral HPLC with a polysaccharide-based column is ideal for resolving enantiomers. Complementary techniques include:

Q. How can researchers design a hydrolysis experiment to study the compound’s stability under varying pH conditions?

Methodological Answer: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via:

- UV-Vis spectroscopy : Track absorbance changes at λ~260 nm (amide bond cleavage).

- LC-MS : Identify hydrolyzed products (e.g., cyclohexylacetic acid, acetamide). Rate constants () and half-life () should be calculated using first-order kinetics. Include controls with protease inhibitors to rule out enzymatic interference in biological matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Meta-analysis : Compare IC values across studies using standardized normalization (e.g., % inhibition vs. positive controls).

- Dose-response curves : Replicate assays under harmonized conditions (e.g., serum-free media, DMSO concentration ≤0.1%).

- Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter gene assays .

Q. What computational strategies predict the compound’s metabolic pathways and potential toxicity?

Methodological Answer: Use databases like PISTACHIO and BKMS_METABOLIC to model phase I/II metabolism. Key steps:

- Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict oxidation sites.

- QSAR models : Corrogate structural motifs (e.g., acetyl group) with hepatotoxicity using ToxCast data.

- ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Q. How should researchers design a study to investigate the compound’s enantiomer-specific interactions with biomolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize albumin or receptors on a sensor chip to measure binding affinity () for (R)- vs. (S)-enantiomers.

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon enantiomer binding.

- Molecular Dynamics (MD) Simulations : Compare hydrogen-bonding networks and hydrophobic interactions over 100-ns trajectories .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent biological effects?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- ANOVA with Tukey’s post-hoc test : Compare means across multiple concentrations.

- Bootstrap resampling : Estimate confidence intervals for EC values in small-sample studies .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

- Detailed SOPs : Specify reagent purity (e.g., ≥99%), inert atmosphere conditions, and stirring rates.

- Round-robin testing : Collaborate with independent labs to validate yields and purity.

- Open-data repositories : Share raw NMR, HPLC, and crystallography data via platforms like Zenodo or PubChem .

Ethical & Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?

Methodological Answer:

- FAIR Data Principles : Archive datasets with metadata on experimental conditions (e.g., humidity, equipment calibration).

- Pre-registration : Submit hypotheses and methods to platforms like Open Science Framework before data collection.

- Transparent discussion : Highlight limitations (e.g., low solubility in aqueous buffers) in the "Results" and "Discussion" sections .

Q. How should conflicting crystallography and computational data on the compound’s conformation be reconciled?

Methodological Answer: Perform multiconformer X-ray refinement to resolve disorder in crystal structures. Compare with ab initio molecular dynamics simulations (e.g., Gaussian 16) to assess energy barriers between conformers. Validate using solid-state NMR to detect dynamic motion in the crystalline phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.